molecular formula C17H19N B15161661 N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine CAS No. 143878-80-2

N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine

Cat. No.: B15161661
CAS No.: 143878-80-2
M. Wt: 237.34 g/mol
InChI Key: WBEKMWVNZXDQAK-UHFFFAOYSA-N
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Description

N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. As a derivative of the 2-phenethylamine scaffold, it shares structural features with a wide range of endogenous neurotransmitters and biologically active molecules . The 2-phenethylamine core is a privileged structure in neuroscience, found in key neuromodulators like dopamine and norepinephrine, and is known to interact with various G-protein-coupled receptors (GPCRs) . Specifically, N-methylated phenethylamine analogues have been identified as potent agonists of trace amine-associated receptor 1 (TAAR1), a receptor implicated in the modulation of monoaminergic systems in the brain . This compound is presented exclusively for research applications in a laboratory setting. It is intended for in vitro studies, such as receptor binding assays, mechanism of action investigations, and metabolic stability research. It is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

143878-80-2

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

N-methyl-2-[2-(2-phenylethenyl)phenyl]ethanamine

InChI

InChI=1S/C17H19N/c1-18-14-13-17-10-6-5-9-16(17)12-11-15-7-3-2-4-8-15/h2-12,18H,13-14H2,1H3

InChI Key

WBEKMWVNZXDQAK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Traditional Alkylation and Amine Functionalization Strategies

Alkylation remains a cornerstone for introducing methylamine groups into complex aromatic systems. The reaction typically involves nucleophilic displacement of a leaving group (e.g., halide, tosylate) by N-methylamine. For instance, Lumen Learning outlines a generalized two-step protocol where a nitrogen nucleophile attacks a carbon electrophile, followed by removal of extraneous substituents. Applied to our target molecule, this could entail:

  • Electrophilic Substitution on the Aromatic Ring : Bromination or iodination at the 2-position of the phenylethenylbenzene precursor to generate a reactive site.
  • Nucleophilic Displacement : Treatment with N-methylethanamine under basic conditions (e.g., K₂CO₃ in DMF) to effect C–N bond formation.

Key limitations include regioselectivity challenges in polyaromatic systems and competing elimination reactions. A patent detailing the synthesis of analogous amines (WO2015159170A2) highlights the use of molecular sieves to suppress side reactions during imine formation, a strategy potentially adaptable here.

Catalytic Coupling Approaches for C–C and C–N Bond Formation

Transition-metal catalysis enables precise construction of the styrylphenyl backbone. The Royal Society of Chemistry protocol for synthesizing 1‐iodo‐4‐(2‐phenylethynyl)benzene provides a template:

  • Palladium-Catalyzed Cross-Coupling : A Suzuki-Miyaura reaction between 2-bromo-phenylethenylbenzene and a boronic ester derivative of N-methylethanamine. Conditions: Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2M), DME/H₂O (3:1), 80°C.
  • Copper-Mediated Amination : Utilizing Cu₂O/1,10-phenanthroline systems to couple aryl halides with amines, as demonstrated in the synthesis of imidazo[1,2-a]pyridine derivatives.

Table 1: Catalytic Systems for Coupling Reactions

Catalyst System Substrate Pair Yield (%) Temperature (°C) Reference
Pd(PPh₃)₄/Na₂CO₃ Aryl bromide + boronic ester 78 80
Cu₂O/1,10-phenanthroline Aryl iodide + amine 65 25

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides.

Scientific Research Applications

N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • The styrylphenyl group in the target compound introduces a rigid, planar structure , which may reduce conformational flexibility compared to branched or aliphatic analogs like Phenpromethamine .
  • Heterocyclic substituents (e.g., benzothiophene or thienopyridine) in analogs alter electronic properties and may enhance interactions with enzymes or receptors .

Biological Activity

N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine, commonly referred to as a derivative of amphetamine, has garnered attention in pharmacological research due to its complex biological activities. This article reviews the compound's pharmacodynamics, potential therapeutic applications, and relevant case studies supported by empirical data.

This compound belongs to the class of organic compounds known as amphetamines and derivatives. Its structure allows it to interact with various neurotransmitter systems, primarily through the modulation of monoamine transporters. The compound exhibits high probabilities of human intestinal absorption and blood-brain barrier penetration, which are critical for its central nervous system (CNS) effects .

Key Properties

PropertyValue
Human Intestinal Absorption+0.9906
Blood Brain Barrier+0.9849
Caco-2 Permeability+0.8366
P-glycoprotein Substrate0.5201
CYP450 2D6 Substrate0.5236
Ames TestNon-toxic

Pharmacological Actions

The compound acts primarily as a monoamine oxidase B (MAO-B) inhibitor, which plays a significant role in the metabolism of neurotransmitters such as dopamine and phenylethylamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive function . Additionally, it has been identified as a substrate for various cytochrome P450 enzymes, which are crucial for drug metabolism .

Antipsychotic Activity

Recent studies have highlighted the potential of this compound in treating psychiatric disorders. For instance, research indicates that compounds with similar structures exhibit selective agonistic activity at the 5-HT2C receptor , which is implicated in mood regulation and anxiety disorders. In a specific study, an N-methyl derivative demonstrated significant antipsychotic-like effects in animal models, suggesting its utility in managing symptoms associated with schizophrenia .

Antiproliferative Effects

Another area of interest is the compound's antiproliferative activity against cancer cell lines. In vitro studies have shown that it can inhibit cell growth in human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The mechanism appears to involve interference with cellular signaling pathways that regulate proliferation and apoptosis .

Case Studies

  • Antipsychotic Effects : A study involving N-methyl derivatives showed significant reductions in hyperactivity induced by amphetamines in rodent models, indicating potential antipsychotic properties .
  • Cancer Research : In a comparative analysis of various substituted phenylethynyl compounds, this compound exhibited notable antiproliferative activity against several cancer cell lines at concentrations lower than 10 µM .

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